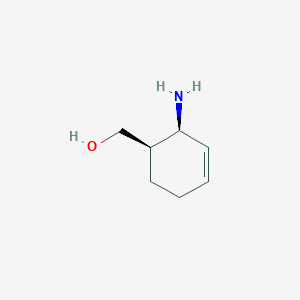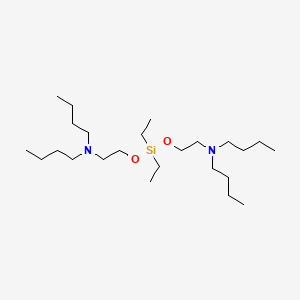
Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) is a specialized chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) typically involves the reaction of ethylamine with diethylsilylene and dibutylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and solvents is optimized to enhance the yield and reduce the production cost.
Análisis De Reacciones Químicas
Types of Reactions
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethylamine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of ethylamine oxides.
Reduction: Formation of reduced ethylamine derivatives.
Substitution: Formation of substituted ethylamine compounds.
Aplicaciones Científicas De Investigación
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-2,2’-(ethylenedioxy)diethylamine
- 2,2’-(Ethylenedioxy)bis(ethylamine)
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) stands out due to its unique diethylsilylene backbone, which imparts distinct chemical and physical properties. This makes it more versatile in forming stable complexes and enhances its reactivity compared to similar compounds.
Propiedades
Número CAS |
23127-30-2 |
|---|---|
Fórmula molecular |
C24H54N2O2Si |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
N-butyl-N-[2-[2-(dibutylamino)ethoxy-diethylsilyl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C24H54N2O2Si/c1-7-13-17-25(18-14-8-2)21-23-27-29(11-5,12-6)28-24-22-26(19-15-9-3)20-16-10-4/h7-24H2,1-6H3 |
Clave InChI |
RBPHTHCNWDBJQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCO[Si](CC)(CC)OCCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

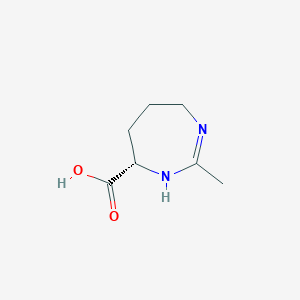
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)



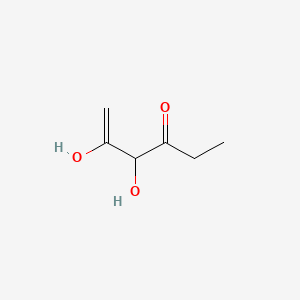
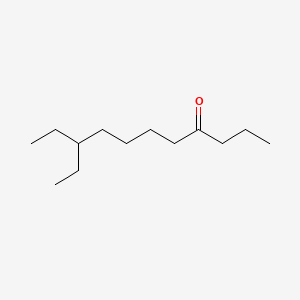


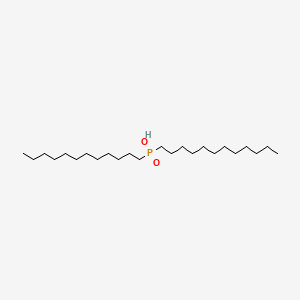
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
